CID 78068085
Description
CID 78068085 is a PubChem Compound Identifier (CID), a unique numerical designation assigned to chemical substances in the PubChem database .
- Chemical structure (e.g., 2D/3D configurations, stereochemistry)
- Physicochemical properties (e.g., molecular weight, solubility, logP)
- Spectroscopic data (e.g., mass spectrometry, NMR, IR)
- Biological activity (e.g., toxicity, therapeutic targets)
For this compound, references a figure (Figure 1D) showing its content in vacuum-distilled fractions of CIEO (a chemical entity), analyzed via GC-MS .
Properties
Molecular Formula |
Ge6Ir7 |
|---|---|
Molecular Weight |
1781.3 g/mol |
InChI |
InChI=1S/6Ge.7Ir |
InChI Key |
NCHLXZIUTMKVAB-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ir].[Ir].[Ir].[Ir].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78068085 involves specific chemical reactions and conditions. The preparation methods typically include multi-step synthesis processes, where each step requires precise control of reaction conditions such as temperature, pressure, and pH. The synthetic routes may involve the use of catalysts, solvents, and reagents to achieve the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure high yield and purity. Industrial production methods may include continuous flow reactors, batch reactors, and other large-scale chemical processing equipment. The reaction conditions are carefully monitored and controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 78068085 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the presence of functional groups.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with modified functional groups, which may have different chemical and physical properties.
Scientific Research Applications
CID 78068085 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of materials, chemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of CID 78068085 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The molecular targets and pathways involved in the action of this compound are studied to understand its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Methodological Framework for Comparing CID 78068085 with Similar Compounds
Structural Comparison
Structural analogs are identified using PubChem’s similarity search tool, which employs molecular fingerprints or SMILES-based alignment. Key parameters include:
| Parameter | Description |
|---|---|
| Molecular Formula | Compare formulas to identify functional group variations (e.g., hydroxyl, amine). |
| Stereochemistry | Assess chiral centers or geometric isomerism impacting bioactivity. |
| Scaffold Analysis | Identify core structural motifs (e.g., benzene rings, aliphatic chains). |
Example from : Betulin (CID 72326) and betulinic acid (CID 64971) share a triterpenoid scaffold but differ in functional groups (hydroxyl vs. carboxyl), altering their pharmacological profiles .
Pharmacological and Functional Comparison
Biological activity is compared using assays and computational models. and 15 highlight the importance of microbial interactions (e.g., gut microbiota in chemotherapy-induced diarrhea) for compounds with systemic effects . Key metrics include:
| Metric | Application |
|---|---|
| IC₅₀/EC₅₀ | Compare potency in enzyme inhibition or receptor activation. |
| Toxicity (LD₅₀) | Evaluate safety margins relative to analogs. |
| Bioavailability | Assess absorption and distribution (e.g., logP, polar surface area). |
Analytical Techniques for Characterization
and 17 emphasize mass spectrometry (MS) techniques like collision-induced dissociation (CID-MS) to differentiate isomers (e.g., ginsenosides) . For this compound, GC-MS data in could be used to compare retention times and fragmentation patterns with analogs .
Hypothetical Comparison Table (Based on General Practices)
Assuming this compound is a terpenoid (inferred from ), a speculative comparison might include:
Limitations and Recommendations
- Data Gaps: No explicit data on this compound’s structure, synthesis, or bioactivity exists in the provided evidence.
- Next Steps : Consult primary PubChem entries or additional literature for spectral data, synthetic pathways, and in vitro/in vivo studies.
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